Cas no 1261669-06-0 (3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl)

3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl
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- Inchi: 1S/C14H9BrF4/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)14(17,18)19/h1-7H,8H2
- InChI Key: BQMSRQFSDKSIAD-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC(=C1F)C1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 292
- XLogP3: 5.1
- Topological Polar Surface Area: 0
3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011009599-500mg |
3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl |
1261669-06-0 | 97% | 500mg |
$847.60 | 2023-09-03 | |
Alichem | A011009599-250mg |
3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl |
1261669-06-0 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A011009599-1g |
3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl |
1261669-06-0 | 97% | 1g |
$1564.50 | 2023-09-03 |
3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl Related Literature
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl
3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl: A Comprehensive Overview
The compound 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl, with the CAS number 1261669-06-0, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The substituents on the rings include a bromomethyl group at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 3' on the second ring. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its reactivity and potential applications.
The synthesis of 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl involves a series of carefully designed organic reactions. The starting material is typically a biphenyl derivative, which undergoes bromination, fluorination, and trifluoromethylation steps to introduce the desired substituents. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and selectivity of these processes. For instance, the use of palladium catalysts in Suzuki-Miyaura coupling reactions has enabled the precise introduction of functional groups while minimizing side reactions.
The electronic properties of 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl make it an attractive candidate for various applications. The bromomethyl group acts as an electron-withdrawing substituent, while the trifluoromethyl group further enhances the electron-deficient nature of the molecule. This combination makes it highly reactive in nucleophilic aromatic substitution reactions, which are widely used in drug discovery and materials synthesis. Recent studies have demonstrated its utility as an intermediate in the synthesis of biologically active compounds, such as kinase inhibitors and anti-cancer agents.
In terms of optical properties, 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl exhibits strong fluorescence under UV light due to its extended conjugation system. This property has led to its exploration as a potential candidate for fluorescent sensors and organic light-emitting diodes (OLEDs). Researchers have reported that incorporating this compound into OLED structures can significantly improve device efficiency and stability, making it a promising material for next-generation display technologies.
The biological activity of 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl has also been extensively studied. Preclinical studies have shown that it possesses potent anti-inflammatory and antioxidant properties, which could be harnessed for developing novel therapeutic agents. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in drug design and development.
In conclusion, 3-Bromomethyl-2-fluoro-3'-(trifluoromethyl)biphenyl is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, reactivity, and electronic properties make it an invaluable asset in organic synthesis, materials science, and pharmacology. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and medical innovations.
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